

The Discovery and History of PD146176: A Selective 15-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PD146176 is a potent and selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX) that has played a significant role in elucidating the pathophysiological roles of this enzyme, particularly in atherosclerosis and neurodegenerative diseases.[1][2] Discovered by Parke-Davis/Warner-Lambert (now Pfizer), this indole-based compound has been instrumental in preclinical studies demonstrating the therapeutic potential of 15-LOX inhibition.[3] This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to PD146176, including detailed experimental protocols, quantitative data, and visualizations of the associated signaling pathways.

Discovery and History

PD146176, with the chemical name 6,11-Dihydro[4]benzothiopyrano[4,3-b]indole, emerged from research efforts aimed at identifying selective inhibitors of 15-lipoxygenase.[1] It was identified by Parke-Davis/Warner-Lambert as a promising therapeutic agent for atherosclerosis due to its ability to inhibit 15-LOX, an enzyme implicated in the oxidation of low-density lipoproteins (LDL), a key event in the formation of atherosclerotic plaques.[3][5] While PD146176 has been extensively used as a research tool, there is no publicly available information to suggest it has progressed to human clinical trials.



Chemical and Physical Properties

Property	Value	Reference	
Chemical Name	6,11- Dihydro[4]benzothiopyrano[4,3 -b]indole	[1]	
Synonyms	NSC168807	[4]	
Molecular Formula	C15H11NS	[2]	
Molecular Weight	237.32 g/mol	[2]	
CAS Number	4079-26-9	[2]	
Purity	≥98% (HPLC) [1][2]		
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol.	[2]	
Storage	Store at +4°C	[2]	

Synthesis

A specific, detailed, publicly available synthesis protocol for **PD146176** is not readily found in the scientific literature. However, the synthesis of the core benzothiopyrano[4,3-b]indole structure can be approached through established methods in heterocyclic chemistry. One plausible general approach involves the Fischer indole synthesis, a common method for creating the indole ring system. This could be followed by the construction of the thiopyran ring.

Mechanism of Action and Biological Activity

PD146176 is a selective, non-competitive inhibitor of 15-lipoxygenase.[1][2] It exhibits potent inhibition of rabbit reticulocyte 15-LOX with a Ki of 197 nM and an IC50 of 0.54 μ M.[4][6] Notably, it shows no significant inhibitory activity against 5-LOX, 12-LOX, COX-1, or COX-2, highlighting its selectivity.[1][2] The inhibitory action of **PD146176** is not attributed to non-specific antioxidant properties.[1]

Quantitative Data on Biological Activity



Parameter	Value	Enzyme Source	Reference
Ki	197 nM	Rabbit reticulocyte 15- LOX	[1][4][6]
IC50	0.54 μΜ	Rabbit reticulocyte 15- LOX	[1][4][6]
IC50	0.81 μΜ	Human 15-LO in intact IC21 cells	[4]
IC50	810 nM	Rabbit reticulocyte 12/15-LOX	[3]

Key Experimental Findings and Protocols Inhibition of 15-Lipoxygenase

Experimental Protocol: 15-Lipoxygenase Inhibition Assay

This protocol is adapted from a standard spectrophotometric assay for 15-LOX activity.

- · Reagents:
 - 0.2 M Borate buffer (pH 9.0)
 - Linoleic acid (substrate)
 - 15-Lipoxygenase (from rabbit reticulocytes)
 - PD146176 (dissolved in DMSO)
 - Dimethyl sulfoxide (DMSO)
- Procedure:
 - \circ Prepare a substrate solution of 250 μ M linoleic acid in borate buffer. A slight preoxidation of linoleic acid may be necessary for enzyme activation.



- Prepare an enzyme solution of 15-LOX in 0.2 M borate buffer (e.g., 400 U/mL). Keep the enzyme solution on ice.
- Prepare a dilution series of PD146176 in DMSO.
- In a quartz cuvette, mix the borate buffer, DMSO (for control) or PD146176 solution, and the enzyme solution. Incubate for 5 minutes at room temperature.
- Initiate the reaction by adding the linoleic acid substrate solution.
- Monitor the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer.
 This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.
- Calculate the rate of reaction and determine the percent inhibition by **PD146176** at different concentrations to calculate the IC₅₀ value.

Attenuation of Atherosclerosis

PD146176 has been shown to limit the progression of hypercholesterolemia-induced atherosclerosis in rabbits.[5]

Experimental Protocol: In Vivo Atherosclerosis Rabbit Model

This protocol is a generalized representation based on common models.

- Animal Model: New Zealand White rabbits.
- Induction of Atherosclerosis:
 - Feed rabbits a high-cholesterol diet (e.g., 0.25% 1% cholesterol) supplemented with peanut oil and coconut oil for a specified period (e.g., 9-12 weeks).[5]
 - In some models, endothelial denudation of an artery (e.g., iliac-femoral artery) is performed to accelerate lesion formation.
- Treatment:



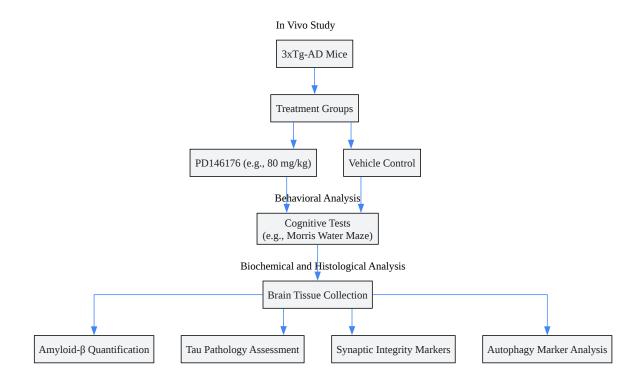
- Administer PD146176 orally at a specified dose (e.g., 175 mg/kg) daily.[5]
- A control group receives the vehicle.
- Analysis:
 - Monitor plasma total and lipoprotein cholesterol levels throughout the study.
 - At the end of the study, euthanize the animals and harvest the aortas.
 - Quantify the atherosclerotic lesion area, for example, by staining with Sudan IV.
 - Perform histological analysis to assess lesion composition, including monocytemacrophage enrichment.[5]

Neuroprotection and Alzheimer's Disease

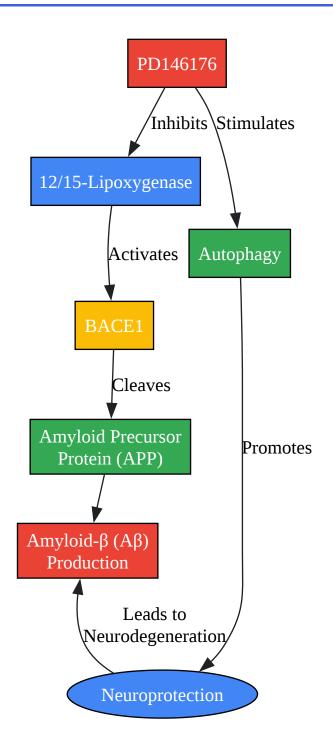
More recent research has explored the role of 12/15-lipoxygenase (the human ortholog of rabbit 15-LOX) in the pathogenesis of Alzheimer's disease. **PD146176** has been shown to reverse cognitive impairment, reduce brain amyloidosis, and decrease tau pathology in a transgenic mouse model of Alzheimer's disease.[4] This effect is attributed to the stimulation of autophagy.[4] Furthermore, inhibition of 12/15-LOX by **PD146176** has been shown to attenuate the BACE1 (β -site amyloid precursor protein cleaving enzyme 1) pathway, leading to a reduction in amyloid- β (A β) levels.[7]

Experimental Workflow: Investigating PD146176 in an Alzheimer's Disease Mouse Model









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- To cite this document: BenchChem. [The Discovery and History of PD146176: A Selective 15-Lipoxygenase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679109#pd146176-discovery-and-history]

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